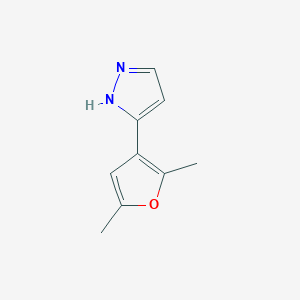

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a furan ring substituted with two methyl groups at positions 2 and 5, and a pyrazole ring attached at position 3.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole typically involves the reaction of 3-acetyl-2,5-dimethylfuran with phenylhydrazine. The reaction is carried out in the presence of pyridine and ethanol under reflux conditions . The general procedure involves:

Preparation of Chalcones: 3-acetyl-2,5-dimethylfuran is reacted with various substituted aromatic and heterocyclic aldehydes in the presence of aqueous potassium hydroxide and ethanol.

Formation of Pyrazoline: The resulting chalcones are then condensed with phenylhydrazine in the presence of pyridine and ethanol at reflux temperature for 2 to 6 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The furan and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and furans, depending on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis and Applications

1. Organic Synthesis:

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. The compound can be synthesized through reactions involving 2,5-dimethylfuran and hydrazine derivatives under acidic or basic conditions, leading to the formation of the pyrazole ring.

2. Material Science:

The compound's unique electronic properties make it a candidate for use in materials with specific optical characteristics. Its derivatives are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Applications

1. Antibacterial Properties:

A significant area of research focuses on the antibacterial efficacy of this compound derivatives. A study demonstrated that incorporating this compound-5(4H)-one into flowable resin composites significantly reduced the activity of Streptococcus mutans, a primary bacterium responsible for dental caries. The study utilized agar diffusion and direct contact tests to assess antibacterial activity, revealing that increasing the concentration of the compound enhanced its antibacterial effects .

2. Biocompatibility:

The biocompatibility of this compound was also evaluated. Results indicated that the compound exhibits low toxicity and good compatibility with biological tissues, making it suitable for dental applications without compromising aesthetic qualities .

Medicinal Applications

1. Drug Discovery:

Research has indicated that pyrazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The unique structure of this compound may enhance these effects, making it a candidate for further drug development studies aimed at treating various diseases .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects is thought to involve non-covalent interactions with biological targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic outcomes .

Summary of Findings

作用機序

The mechanism of action of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

類似化合物との比較

Similar Compounds

3-acetyl-2,5-dimethylfuran: A precursor in the synthesis of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole.

2,5-dimethylfuran: A related compound with similar structural features.

Phenylhydrazine derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan and pyrazole ring makes it a versatile compound in various research and industrial applications .

生物活性

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole, specifically its derivative this compound-5(4H)-one, has garnered attention in recent research for its potential biological activities, particularly its antibacterial properties. This article reviews the synthesis, biological activity, and case studies related to this compound, highlighting its significance in medical and dental applications.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate hydrazones with furan derivatives. The process has been documented to yield good to excellent results, making it a viable candidate for further biological testing .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study conducted on flowable resin composites containing varying concentrations (0–5 wt%) of the compound demonstrated significant inhibition of Streptococcus mutans, a primary bacterium responsible for dental caries. The direct contact test revealed that increasing the concentration of the compound resulted in a marked reduction in bacterial growth (P < 0.001) .

Table 1: Antibacterial Activity of this compound

| Concentration (wt%) | Inhibition Zone (mm) | Statistical Significance |

|---|---|---|

| 0 | 0 | - |

| 1 | 6.5 | P < 0.05 |

| 3 | 10.2 | P < 0.01 |

| 5 | 14.7 | P < 0.001 |

The agar diffusion test showed no significant inhibition at lower concentrations; however, higher concentrations exhibited a clear antibacterial effect, confirming the compound's potential for use in dental materials to prevent secondary caries .

Biocompatibility

In addition to its antibacterial properties, the biocompatibility of this compound has been evaluated through animal studies involving Wistar rats. The results indicated that the compound did not induce acute necrosis or significant inflammation over a study period of up to 60 days, suggesting its safe application in dental composites .

The antibacterial mechanism of this compound is attributed to its electron-rich structure which facilitates noncovalent interactions with microbial membranes. This interaction disrupts bacterial cell integrity and inhibits growth .

Case Studies

Several case studies have been conducted to assess the practical applications of this compound:

- Dental Material Applications : A study incorporated the compound into dental resin composites and evaluated its effectiveness against S. mutans. Results showed a significant reduction in bacterial colonization in vitro and promising outcomes for clinical applications .

- Wound Healing : Another investigation explored the use of pyrazole derivatives in promoting wound healing by analyzing their effects on fibroblast proliferation and migration. The findings suggested enhanced healing properties attributed to the anti-inflammatory effects of the compound .

特性

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTOVVXGWMACPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。